molecular formula C9H17NO2 B115778 Tert-butyl N-[(E)-but-2-enyl]carbamate CAS No. 144019-19-2

Tert-butyl N-[(E)-but-2-enyl]carbamate

Cat. No. B115778
M. Wt: 171.24 g/mol
InChI Key: YQEOMPQSOWBOME-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(E)-but-2-enyl]carbamate, also known as tBoc-allylglycine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Tert-butyl N-[(E)-but-2-enyl]carbamateycine is not fully understood. However, it is believed to act as a competitive inhibitor of glycine receptors in the central nervous system. This inhibition leads to the modulation of neurotransmitter release, which can have various effects on neuronal activity.

Biochemical And Physiological Effects

TBoc-allylglycine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Tert-butyl N-[(E)-but-2-enyl]carbamateycine can modulate the release of neurotransmitters such as glutamate and GABA. It has also been shown to affect the activity of ion channels and transporters. In vivo studies have demonstrated that Tert-butyl N-[(E)-but-2-enyl]carbamateycine can affect behavior, cognition, and memory.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tert-butyl N-[(E)-but-2-enyl]carbamateycine is its stability and ease of deprotection, which makes it a useful tool for peptide synthesis. It is also relatively easy to obtain and has a low cost. However, Tert-butyl N-[(E)-but-2-enyl]carbamateycine has some limitations in lab experiments. It has been shown to have low solubility in water, which can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research of Tert-butyl N-[(E)-but-2-enyl]carbamateycine. One potential direction is the development of new synthetic methods for Tert-butyl N-[(E)-but-2-enyl]carbamateycine that can improve its solubility and purity. Another direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and its effects on neuronal activity.
Conclusion
In conclusion, Tert-butyl N-[(E)-but-2-enyl]carbamateycine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its stability and ease of deprotection make it a useful tool for peptide synthesis, while its effects on neurotransmitter release and neuronal activity have potential therapeutic applications. Further research is needed to fully understand its mechanism of action and its effects on the body.

Synthesis Methods

The synthesis of Tert-butyl N-[(E)-but-2-enyl]carbamateycine involves the reaction of tert-butyl carbamate with allyl bromide, followed by deprotection of the resulting compound using trifluoroacetic acid. This method has been widely used in the laboratory for the preparation of Tert-butyl N-[(E)-but-2-enyl]carbamateycine in high yields and purity.

Scientific Research Applications

TBoc-allylglycine has been extensively used in scientific research for various applications. One of the most notable applications is in the synthesis of peptides and proteins. Tert-butyl N-[(E)-but-2-enyl]carbamateycine is commonly used as a protected amino acid in peptide synthesis due to its stability and ease of deprotection. It has also been used in the synthesis of cyclic peptides and peptidomimetics.

properties

CAS RN

144019-19-2

Product Name

Tert-butyl N-[(E)-but-2-enyl]carbamate

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl N-[(E)-but-2-enyl]carbamate

InChI

InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-6H,7H2,1-4H3,(H,10,11)/b6-5+

InChI Key

YQEOMPQSOWBOME-AATRIKPKSA-N

Isomeric SMILES

C/C=C/CNC(=O)OC(C)(C)C

SMILES

CC=CCNC(=O)OC(C)(C)C

Canonical SMILES

CC=CCNC(=O)OC(C)(C)C

synonyms

Carbamic acid, 2-butenyl-, 1,1-dimethylethyl ester, (E)- (9CI)

Origin of Product

United States

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